Ethyl 3-[(4-hydroxyphenyl)amino]-5,6-diphenylpyridazine-4-carboxylate
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Overview
Description
Ethyl 3-[(4-hydroxyphenyl)amino]-5,6-diphenylpyridazine-4-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with phenyl groups and an ethyl ester moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-hydroxyphenyl)amino]-5,6-diphenylpyridazine-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxyaniline with 3,6-diphenylpyridazine-4-carboxylic acid under acidic conditions to form the intermediate product. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-hydroxyphenyl)amino]-5,6-diphenylpyridazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 3-[(4-hydroxyphenyl)amino]-5,6-diphenylpyridazine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antioxidant properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[(4-hydroxyphenyl)amino]-5,6-diphenylpyridazine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anticancer activity through the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-[(4-hydroxyphenyl)amino]propanoic acid derivatives: Known for their antimicrobial and anticancer activities.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
Ethyl 3-[(4-hydroxyphenyl)amino]-5,6-diphenylpyridazine-4-carboxylate is unique due to its specific pyridazine core structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 3-(4-hydroxyanilino)-5,6-diphenylpyridazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c1-2-31-25(30)22-21(17-9-5-3-6-10-17)23(18-11-7-4-8-12-18)27-28-24(22)26-19-13-15-20(29)16-14-19/h3-16,29H,2H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYWTHIYOUMYJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN=C1NC2=CC=C(C=C2)O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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